molecular formula C19H28O B1601611 (10a)-Androst-4-en-3-one CAS No. 23124-52-9

(10a)-Androst-4-en-3-one

Cat. No. B1601611
CAS RN: 23124-52-9
M. Wt: 272.4 g/mol
InChI Key: MSEZLHAVPJYYIQ-VPAKFMSCSA-N
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Description

(10a)-Androst-4-en-3-one, also known as 4-androstene-3-one-10, is a steroid hormone that is naturally produced in the human body. It is a precursor to testosterone and has been found to have a variety of biochemical and physiological effects. In recent years, (10a)-Androst-4-en-3-one has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

The exact mechanism of action of (10a)-Androst-4-en-3-one is not fully understood. However, it is believed to act as a precursor to testosterone, which can then bind to androgen receptors in the body. This can lead to a variety of physiological effects, including increased muscle growth and improved athletic performance.
Biochemical and Physiological Effects:
(10a)-Androst-4-en-3-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase testosterone levels in the body, leading to increased muscle growth and improved athletic performance. Additionally, (10a)-Androst-4-en-3-one has been studied for its potential neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (10a)-Androst-4-en-3-one in lab experiments is its potential to act as a precursor to testosterone. This can allow researchers to investigate the effects of testosterone on a variety of physiological processes. However, one limitation of using (10a)-Androst-4-en-3-one is that it is a relatively new area of research, and more studies are needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research involving (10a)-Androst-4-en-3-one. One area of interest is its potential neuroprotective effects, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, (10a)-Androst-4-en-3-one could be studied for its potential anti-inflammatory effects, which could have applications in the treatment of autoimmune disorders. Finally, more research is needed to fully understand the potential applications of (10a)-Androst-4-en-3-one in the field of sports medicine and athletic performance.

Scientific Research Applications

(10a)-Androst-4-en-3-one has a wide range of potential applications in scientific research. It has been used as a precursor to testosterone in studies investigating the effects of testosterone on muscle growth and athletic performance. Additionally, (10a)-Androst-4-en-3-one has been studied for its potential neuroprotective and anti-inflammatory effects.

properties

IUPAC Name

(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZLHAVPJYYIQ-VPAKFMSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@]4([C@H]3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509413
Record name (10alpha)-Androst-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10a)-Androst-4-en-3-one

CAS RN

23124-52-9
Record name 10α-Androst-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23124-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10alpha)-Androst-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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